molecular formula C18H24BNO2 B1441494 N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine CAS No. 1007126-41-1

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine

Cat. No. B1441494
M. Wt: 297.2 g/mol
InChI Key: JXQGIGJKFBLRGA-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine” is an organic compound. It appears as a white to light yellow crystalline solid and is soluble in some organic solvents such as ethanol and dimethylformamide . Its melting point is approximately 80-85 degrees Celsius .


Synthesis Analysis

This compound is an important intermediate in organic synthesis. It is widely used in organic synthesis reactions, such as the reaction of aniline and ketone compounds to obtain arylamines . It can also be used to synthesize organometallic compounds (such as palladium complexes) and other organic compounds .


Molecular Structure Analysis

The molecular formula of this compound is C14H26BN3O2 . More detailed structural information, including crystallographic data, may be available from resources such as the Cambridge Crystallographic Data Centre .


Chemical Reactions Analysis

As an organic synthesis intermediate, this compound is involved in various reactions. For example, it can react with aniline and ketone compounds to produce arylamines . It can also be used in the synthesis of organometallic compounds .


Physical And Chemical Properties Analysis

This compound is a white to light yellow crystalline solid . It is soluble in some organic solvents such as ethanol and dimethylformamide . The melting point is approximately 80-85 degrees Celsius .

Scientific Research Applications

  • Application in Lithium Metal Batteries
    • Summary : This compound is used as an electrolyte additive in lithium metal batteries . It induces the decomposition of PF6- to form a dense and robust solid electrolyte interface (SEI) rich in LiF, which suppresses lithium dendrite growth .
    • Method : The compound is added to the electrolyte of the battery. It reacts with PF6- to form a solid electrolyte interface (SEI) that is rich in LiF .
    • Results : The formation of this SEI helps to suppress the growth of lithium dendrites, which can improve the safety and performance of the battery .
  • Application in Organic Synthesis
    • Summary : This compound is often used as a reagent in organic synthesis . It can be used in the Suzuki-Miyaura cross-coupling reactions .
    • Method : The compound is used as a boronic acid pinacol ester in the reaction. It reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form the coupled product .
    • Results : The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. The use of this compound as a reagent allows for the synthesis of a wide range of organic compounds .
  • Application in Fluoride Ion Batteries
    • Summary : This compound, N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (DMPATMB), is used as an electrolyte additive in fluoride ion batteries . It induces the decomposition of PF6- to form a dense and robust solid electrolyte interface (SEI) rich in LiF, which suppresses lithium dendrite growth .
    • Method : DMPATMB is added to the electrolyte of the battery. It reacts with PF6- to form a solid electrolyte interface (SEI) that is rich in LiF .
    • Results : The formation of this SEI helps to suppress the growth of lithium dendrites, which can improve the safety and performance of the battery .

Safety And Hazards

While detailed toxicity and safety data for this compound are currently lacking , it is a chemical substance and should be handled with appropriate safety precautions. These include wearing suitable personal protective equipment, avoiding direct skin contact and inhalation, and ensuring a well-ventilated operating environment .

properties

IUPAC Name

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BNO2/c1-17(2)18(3,4)22-19(21-17)15-11-12-16(20(5)6)14-10-8-7-9-13(14)15/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQGIGJKFBLRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681912
Record name N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine

CAS RN

1007126-41-1
Record name N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Engel, S Smith, J Lategahn… - Journal of medicinal …, 2017 - ACS Publications
Reversible epidermal growth factor receptor (EGFR) inhibitors prompt a beneficial clinical response in non-small cell lung cancer patients who harbor activating mutations in EGFR. …
Number of citations: 27 pubs.acs.org

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